2-(4-氯苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

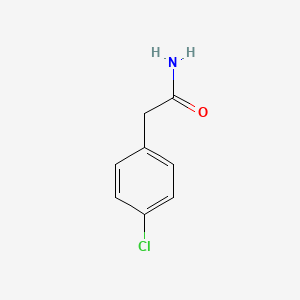

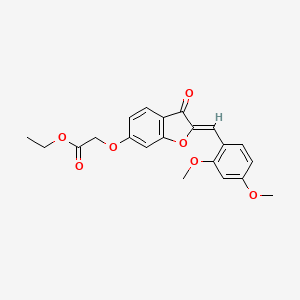

2-(4-Chlorophenyl)acetamide is an organic compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is a solid in form . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)acetamide consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . It has a density of 1.3±0.1 g/cm³, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C .Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)acetamide has a molar refractivity of 44.3±0.3 cm³, a polar surface area of 43 Ų, and a molar volume of 135.0±3.0 cm³ . It has a surface tension of 47.2±3.0 dyne/cm and a polarizability of 17.5±0.5 10^-24 cm³ .科学研究应用

抗病毒和神经保护特性

- 2-(4-氯苯基)乙酰胺的衍生物在体外对日本脑炎表现出显着的抗病毒和抗凋亡作用,降低病毒载量并增加受感染小鼠的存活率(Ghosh 等人,2008)。

用于光子器件的光学特性

- 包括 2-(4-氯苯基)乙酰胺在内的有机晶体研究揭示了它们在光子器件(如光开关和调制器)中的潜力,因为它们具有非线性光学特性(Castro 等人,2017)。

抗菌活性

- 2-(4-氯苯基)乙酰胺的某些衍生物对革兰氏阳性和革兰氏阴性菌表现出中等至良好的抗菌活性(Desai 等人,2008)。

杀虫功效

- 苯氧乙酰胺衍生物,包括具有 2-(4-氯苯基)乙酰胺结构的衍生物,对棉铃虫表现出显着的杀虫功效(Rashid 等人,2021)。

染料敏化太阳能电池中的潜力

- 与 2-(4-氯苯基)乙酰胺类似的合成分子表现出良好的光收集效率,并有可能用于染料敏化太阳能电池(Mary 等人,2020)。

抗癌、抗炎和镇痛活性

- 2-(4-氯苯基)乙酰胺的一些衍生物被确定为潜在的抗癌、抗炎和镇痛剂(Rani 等人,2014)。

安全和危害

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . For instance, some acetamide derivatives have been found to have antimicrobial and antiproliferative activities . These interactions often involve binding to the active site of the enzyme or protein, altering its function .

Cellular Effects

The specific cellular effects of 2-(4-Chlorophenyl)acetamide are currently unknown due to the lack of studies on this compound. Related compounds have been shown to affect cell function in various ways. For example, some acetamide derivatives have been found to inhibit the growth of cancer cells . They may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYGROHYLCZLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural characterization of 2-(4-Chlorophenyl)acetamide?

A1: 2-(4-Chlorophenyl)acetamide (C8H8ClNO) consists of a chlorobenzene ring attached to an acetamide group. [] The acetamide group exhibits a significant twist relative to the benzene ring, with a dihedral angle of 83.08°. [] This structural information is crucial for understanding its potential interactions with biological targets and for computational modeling studies.

Q2: What is known about the crystal structure and intermolecular interactions of 2-(4-Chlorophenyl)acetamide?

A2: In its crystal structure, 2-(4-Chlorophenyl)acetamide molecules are linked together by N—H⋯O hydrogen bonds. [] These hydrogen bonds form layers that run parallel to the ab plane within the crystal lattice. [] This understanding of its crystal packing can be valuable for formulation development and predicting physicochemical properties.

Q3: Have any QSAR studies been conducted on 2-(4-Chlorophenyl)acetamide derivatives?

A3: While no QSAR studies specifically on 2-(4-Chlorophenyl)acetamide are mentioned in the provided abstracts, research on related compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, which share structural similarities, has been conducted. [] This research highlights the influence of substituents on antibacterial activity. For example, in N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides, bulkier substituents at the 3-position were associated with increased hydrophobicity and potentially enhanced activity. [] This information could guide further investigations into modifying 2-(4-Chlorophenyl)acetamide for desired properties.

Q4: Are there any known applications of 2-(4-Chlorophenyl)acetamide as a building block in organic synthesis?

A4: While the provided research doesn't detail specific applications of 2-(4-Chlorophenyl)acetamide as a building block, it's important to note that similar compounds are frequently employed in synthesizing more complex molecules with potential biological activities. [] Its simple structure and the presence of reactive groups like the amide suggest its potential utility in various chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)

![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)

![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)

![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)